1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers
Description
1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride is a spirocyclic organic compound characterized by a unique bicyclic framework comprising a 4-membered and 5-membered oxygen-containing ring system (2,6-dioxaspiro[4.5]decane) fused to a methanamine group. The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmacological applications . The compound exists as a mixture of diastereomers due to stereochemical variability at the spirocyclic carbon (C9) and the methanamine group, leading to distinct physicochemical and biological properties among its isomers. This diastereomeric complexity necessitates advanced analytical techniques, such as chiral chromatography or X-ray crystallography (e.g., SHELX-based refinement ), for precise structural elucidation and separation.
The compound is cataloged as a building block in chemical libraries (e.g., Enamine Ltd, EN300-28257623), indicating its utility in drug discovery, particularly for generating structurally diverse scaffolds .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8-1-3-12-9(5-8)2-4-11-7-9;/h8H,1-7,10H2;1H |
InChI Key |
FMIPXHFGKDVFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOC2)CC1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride typically involves the cyclization of keto diols with a stereogenic center. This process can yield derivatives with unspecified stereochemistry at the spiro center and in the dioxane portion . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the desired diastereomers from other by-products.
Chemical Reactions Analysis
Types of Reactions
1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride can be contextualized against related compounds, such as dimethoxyphenyl-substituted methanamine derivatives and other spirocyclic amines. Below is a comparative analysis based on structural features, physicochemical properties, and applications:
Table 1: Key Comparisons with Structurally Related Compounds
Structural and Functional Insights:
Spirocyclic vs. Aromatic Scaffolds: The spirocyclic system in the target compound introduces conformational rigidity, which may reduce entropic penalties during protein binding compared to flexible dimethoxyphenyl analogs . This rigidity is advantageous in designing enzyme inhibitors or receptor modulators.
Diastereomer Complexity :
- The diastereomeric mixture of the target compound introduces variability in pharmacokinetic profiles (e.g., solubility, metabolic stability) compared to single-diastereomer analogs. However, this mixture may broaden structure-activity relationship (SAR) exploration in early-stage drug screening .
N-methylation in analogs like 1-(2,4-dimethoxyphenyl)-N-methylmethanamine HCl reduces basicity, which could alter membrane permeability and bioavailability .
Biological Activity
1-{2,6-Dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. This compound exists as a mixture of diastereomers, which can exhibit different biological properties due to their stereochemistry. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.7 g/mol
- CAS Number : 2680537-13-5
- Purity : ≥95%
The biological activity of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as a ligand for mu-opioid receptors, which are critical in pain modulation and reward pathways. The binding affinity and efficacy at these receptors indicate potential applications in pain management and addiction therapies.
Biological Activity Overview
Research has indicated several areas where this compound demonstrates biological activity:
-
Opioid Receptor Interaction :
- It shows potential binding affinity for mu-opioid receptors, which may lead to analgesic effects.
- Studies suggest that the unique spirocyclic structure contributes to its receptor binding profile.
-
Antimicrobial Properties :
- Initial investigations reveal some antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The compound's structure may influence its ability to penetrate bacterial membranes.
-
Neuroprotective Effects :
- There is emerging evidence suggesting neuroprotective properties, possibly through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique properties of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 2,6-Dimethylmorpholine | Morpholine derivative | Lacks spirocyclic structure; different pharmacological profile |
| 3-(4-Hydroxyphenyl)propan-1-amine | Simple amine | No spirocyclic features; different receptor interactions |
| N-(2-Methylphenyl)ethanamine | Aromatic amine | Different structural framework; varied biological activity |
Case Studies
-
Binding Affinity Studies :
- A study conducted on the binding affinity of various diastereomers of this compound indicated that specific stereoisomers exhibited higher affinities for mu-opioid receptors compared to others.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
-
Neuroprotective Research :
- Preliminary animal studies indicated that the compound may reduce neuronal damage in models of neurodegenerative diseases, hinting at its therapeutic potential in neurology.
Q & A
Q. What structural features of this compound lead to diastereomer formation?
The spirocyclic core contains stereogenic centers at the spiro junction (C9) and adjacent oxygenated rings (C2 and C6). The methanamine group at C9 introduces additional stereochemical complexity, resulting in non-enantiomeric configurations. Diastereomers arise from differing spatial arrangements of substituents around these centers, leading to distinct physical and chemical properties (e.g., solubility, melting points) .
Q. What are common synthetic routes producing diastereomeric mixtures, and why do they lack stereoselectivity?
Synthesis typically involves acid- or base-catalyzed cyclization of diol or epoxy precursors. For example, epoxide ring-opening followed by intramolecular etherification forms the spiro framework. Non-selective formation occurs due to:
- Kinetic vs. thermodynamic control : Competing pathways during cyclization.
- Lack of chiral catalysts : Standard protocols use achiral reagents, leading to racemic or diastereomeric mixtures. Reaction conditions (e.g., solvent polarity, temperature) minimally influence stereoselectivity in these systems .
Q. What standard techniques are used to separate diastereomers, and how is solubility exploited?
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates diastereomers based on polarity differences.
- Crystallization : Solvent screening (e.g., ethanol/water) identifies conditions where one diastereomer preferentially crystallizes.
- HPLC with chiral columns : Effective but costly; requires derivatization for enantiomer separation. Solubility studies (via phase diagrams) optimize solvent ratios for maximum yield .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., overlapping signals) be resolved during diastereomer characterization?
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, resolving overlaps in crowded regions (e.g., δ 3.0–4.5 ppm).
- Dynamic NMR : Variable-temperature experiments reduce signal broadening from conformational exchange.
- X-ray crystallography : Definitive stereochemical assignment via SHELX-refined models resolves ambiguities, especially for quaternary carbons .
Q. What catalytic strategies improve stereochemical control in synthesis to minimize diastereomer formation?
- Chiral Brønsted acids : Enforce stereoselective cyclization via hydrogen-bonding transition states (e.g., thiourea catalysts achieve >90% diastereomeric excess in analogous systems).
- Enzyme-mediated synthesis : Engineered ketoreductases or lipases can selectively reduce prochiral ketones.
- Organocatalytic desymmetrization : Converts symmetric intermediates into single diastereomers through selective functionalization .
Q. How should researchers design assays to compare biological activities of diastereomers (e.g., receptor binding)?
- Isomer-specific profiling : Isolate pure diastereomers via preparative HPLC (see FAQ 3).
- SPR or ITC : Quantify binding affinities (KD) to target receptors with real-time kinetics.
- Enzyme inhibition assays : Measure IC50 under standardized conditions (pH 7.4, 37°C) using fluorogenic substrates.
- Molecular dynamics simulations : Predict binding poses and correlate stereochemistry with activity (e.g., AutoDock Vina). Studies on diazaspiro analogs show 10–100-fold IC50 differences between diastereomers, necessitating individual evaluation .
Methodological Considerations
- Data contradiction analysis : Combine multiple techniques (NMR, X-ray, HPLC) to validate stereochemical assignments. For example, conflicting NOE signals may arise from dynamic effects, resolved via temperature-dependent NMR .
- Experimental design : Use fractional factorial designs to optimize reaction conditions (e.g., DOE for temperature, solvent, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
